molecular formula C12H17ClN2O B14052993 4-Chloro-3-(piperazin-1-ylmethyl)phenol

4-Chloro-3-(piperazin-1-ylmethyl)phenol

Cat. No.: B14052993
M. Wt: 240.73 g/mol
InChI Key: HIAKBVXQCGALDB-UHFFFAOYSA-N
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Description

4-Chloro-3-(piperazin-1-ylmethyl)phenol is a chemical compound that features a phenol group substituted with a chlorine atom at the fourth position and a piperazine moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 4-chlorophenol with piperazine. One common method is the Mannich reaction, where formaldehyde is used as a methylene bridge to link the piperazine to the phenol ring. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, to deprotonate the nucleophile.

Major Products

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

4-Chloro-3-(piperazin-1-ylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of phenolic compounds on biological systems.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(piperazin-1-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(methylamino)methylphenol
  • 4-Chloro-3-(ethylamino)methylphenol
  • 4-Chloro-3-(dimethylamino)methylphenol

Uniqueness

4-Chloro-3-(piperazin-1-ylmethyl)phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine moiety enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-[(2-chloro-5-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

HIAKBVXQCGALDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CN2CCNCC2

Origin of Product

United States

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